molecular formula C12H12N2O2 B12999502 (4-(2-Methoxypyrimidin-5-yl)phenyl)methanol

(4-(2-Methoxypyrimidin-5-yl)phenyl)methanol

Cat. No.: B12999502
M. Wt: 216.24 g/mol
InChI Key: CTDNTKDDEXJVDI-UHFFFAOYSA-N
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Description

(4-(2-Methoxypyrimidin-5-yl)phenyl)methanol is a chemical compound with the molecular formula C12H12N2O2 It features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxypyrimidin-5-yl)phenyl)methanol typically involves the reaction of 4-bromo-2-methoxypyrimidine with a phenylmethanol derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxypyrimidin-5-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(2-Methoxypyrimidin-5-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Methoxypyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxypyrimidinyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxypyrimidin-5-yl)phenol
  • 4-(2-Methoxypyrimidin-5-yl)aniline
  • 4-(2-Methoxypyrimidin-5-yl)benzoic acid

Uniqueness

(4-(2-Methoxypyrimidin-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

[4-(2-methoxypyrimidin-5-yl)phenyl]methanol

InChI

InChI=1S/C12H12N2O2/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3

InChI Key

CTDNTKDDEXJVDI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C2=CC=C(C=C2)CO

Origin of Product

United States

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